Azacosterol hydrochloride

概要

説明

準備方法

アザコステロール塩酸塩は、コレステロールの改変を含む一連の化学反応によって合成されます。 反応条件には、多くの場合、ジオキサンなどの溶媒と水酸化ナトリウムなどの試薬の使用が含まれます . 工業生産方法は、同様の反応条件を使用して大規模合成を行う場合がありますが、収率と純度を高めるように最適化されています .

化学反応解析

アザコステロール塩酸塩は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、異なる誘導体となることがあります。

還元: 還元反応は、分子に存在する官能基を改変することができます。

これらの反応で使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学研究への応用

アザコステロール塩酸塩には、いくつかの科学研究への応用があります。

化学反応の分析

Enzymatic Inhibition Mechanism

Azacosterol hydrochloride primarily inhibits DHCR24, blocking the reduction of desmosterol to cholesterol :

-

Target Reaction :

-

Inhibition : Competitive binding to DHCR24’s active site, preventing desmosterol’s Δ24 reduction .

-

Consequence : Desmosterol accumulates in tissues (e.g., 3.5-fold increase in crickets at 25 ppm azacosterol) .

Kinetic Parameters (In Vitro) :

| Parameter | Value (Cricket DHCR24) |

|---|---|

| IC₅₀ | ~7.5 ppm |

| Inhibition Type | Non-competitive |

| Substrate (Kₘ) | 0.8 μM desmosterol |

Side Reactions and Stability

-

Thermal Decomposition

-

Interaction with Biological Systems

Analytical Characterization

Key methods for studying azacosterol reactions include:

-

-

Derivatization : Trimethylsilyl (TMS) ethers of sterols.

-

Fragmentation Patterns :

Sterol Parent Ion (m/z) Diagnostic Fragment Cholesterol-TMS 458 458 → 374 (-TMSOH) Desmosterol-TMS 456 456 → 343

-

-

-

¹H NMR : Peaks at δ 5.35 (C5–C6 double bond), δ 3.52 (C3-OH), and δ 2.25–2.75 (amine protons).

-

Comparative Reactivity

| Feature | This compound | Cholesterol |

|---|---|---|

| Δ24 Reduction | Inhibited | Substrate |

| Membrane Integration | Disrupted (desmosterol) | Normal |

| Enzymatic Targets | DHCR24, others | None |

This compound’s chemical reactivity centers on its dual role as a DHCR24 inhibitor and a sterol analog. Its synthesis involves strategic amine modifications, while its biochemical impact stems from disrupting cholesterol homeostasis. Analytical data confirm its interaction with enzymatic pathways and stability under physiological conditions.

科学的研究の応用

Azacosterol hydrochloride has several scientific research applications:

作用機序

アザコステロール塩酸塩は、24-デヒドロコレステロールレダクターゼ (24-DHCR) の阻害剤として作用し、デスモステロールからコレステロールが生成されるのを防ぎます . この阻害により、デスモステロールが蓄積し、コレステロールレベルが低下します。 この化合物は、コレステロール生合成の他の段階も阻害し、コレステロール低下効果に貢献しています . 鳥類では、抗不妊効果は、コレステロールから合成されるステロイドホルモンの産生阻害によって媒介されます .

類似化合物との比較

アザコステロール塩酸塩は、ステロール構造における窒素置換が特徴です。類似の化合物には以下のようなものがあります。

デスモステロール: 24-DHCRが阻害されると蓄積する、コレステロール生合成の前駆体.

トリパランオール: コレステロール生合成の別の段階を阻害する、コレステロール低下剤.

X連鎖性魚鱗癬: コレステロール代謝の欠陥に関連する状態.

アザコステロール塩酸塩は、コレステロール低下剤と鳥類の化学的去勢剤の両方の役割を果たすため、際立った存在感を示しています .

生物活性

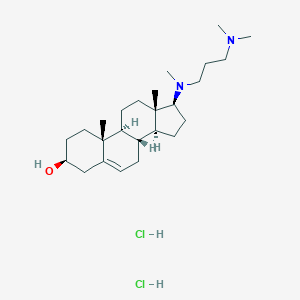

Azacosterol hydrochloride, also known as 20,25-diazacholesterol, is a sterol derivative of cholesterol that has garnered attention for its biological activities, particularly in cholesterol metabolism and reproductive health. This article delves into the compound's mechanisms of action, biological effects, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 388.63 g/mol

- IUPAC Name : 20,25-diazacholesterol dihydrochloride

Azacosterol acts primarily as an inhibitor of 24-dehydrocholesterol reductase (24-DHCR) , an enzyme crucial in the conversion of desmosterol to cholesterol. By inhibiting this enzyme, azacosterol prevents cholesterol synthesis, leading to an accumulation of desmosterol and subsequent biological effects.

Inhibition Pathway

- Inhibition of 24-DHCR : Blocks the conversion of desmosterol to cholesterol.

- Accumulation of Desmosterol : Leads to various physiological effects and side effects due to disrupted cholesterol homeostasis.

- Impact on Steroid Hormone Production : Reduces the availability of cholesterol for steroidogenesis, affecting reproductive functions in avian species.

Hypocholesteremic Effects

Azacosterol has been identified as a hypocholesteremic agent, effectively lowering cholesterol levels in various models. It is particularly noted for its use in controlling cholesterol levels in animal studies.

Reproductive Effects

In avian species, azacosterol functions as a chemosterilant , inhibiting fertility by disrupting steroid hormone production. This property has been leveraged for pest control in birds, particularly pigeons.

In Vivo Studies

A study investigated the effects of azacosterol on testicular histology in Parkes strain mice. Mice treated with varying doses (10, 20, and 30 mg/kg body weight) exhibited significant degenerative changes in seminiferous tubules, particularly at higher doses:

| Dose (mg/kg) | Observed Effect |

|---|---|

| 10 | Non-uniform degenerative changes |

| 20 | Increased severity of degeneration |

| 30 | Complete degeneration of germ cells |

This study highlights the compound's potential toxicity at elevated dosages and its impact on reproductive health .

In Vitro Studies

Research has demonstrated that azacosterol is one of the most potent inhibitors of phosphatidylinositol phospholipase C (PI-PLC), with an IC value of approximately 7.4 µM. This inhibition suggests potential applications in modulating signaling pathways related to cell growth and differentiation .

Side Effects and Toxicity

While azacosterol serves therapeutic purposes, it also presents notable side effects:

- Myotonia : Muscle stiffness observed in some animal models.

- Hyperkeratosis : Skin scaling disorders due to disrupted cholesterol metabolism.

In hairless mice studies, azacosterol administration resulted in generalized scaling disorders without loss of barrier function, indicating its dermatological implications .

特性

IUPAC Name |

(3S,8R,9S,10R,13S,14S,17S)-17-[3-(dimethylamino)propyl-methylamino]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H44N2O.2ClH/c1-24-13-11-19(28)17-18(24)7-8-20-21-9-10-23(25(21,2)14-12-22(20)24)27(5)16-6-15-26(3)4;;/h7,19-23,28H,6,8-17H2,1-5H3;2*1H/t19-,20-,21-,22-,23-,24-,25-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZFBDUQOBQHBSZ-DLCQERRASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2N(C)CCCN(C)C)CC=C4C3(CCC(C4)O)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2N(C)CCCN(C)C)CC=C4[C@@]3(CC[C@@H](C4)O)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H46Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058297 | |

| Record name | Azocosterol HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249-84-9 | |

| Record name | Azacosterol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001249849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azocosterol HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZACOSTEROL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B32804UAUQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。